molecular formula C22H34N2O2S B11659588 N'-cyclododecylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-cyclododecylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No.: B11659588
M. Wt: 390.6 g/mol
InChI Key: GKUJOSCNZHKJIF-UHFFFAOYSA-N
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Description

N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C22H34N2O2S . This compound is characterized by its unique structure, which includes a cyclododecylidene group, a methoxyphenyl group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetohydrazide with cyclododecanone under specific conditions . The reaction is often facilitated by the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields . The reaction conditions generally include the use of solvents like ethanol and catalysts such as acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxyphenyl group may also contribute to its biological activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is unique due to its cyclododecylidene group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H34N2O2S

Molecular Weight

390.6 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H34N2O2S/c1-26-21-15-13-19(14-16-21)17-27-18-22(25)24-23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16H,2-12,17-18H2,1H3,(H,24,25)

InChI Key

GKUJOSCNZHKJIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NN=C2CCCCCCCCCCC2

Origin of Product

United States

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